N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine
Description
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is a heterocyclic compound featuring a 2-methylthiazole core linked via a methylene bridge to an oxetane-3-amine group. The thiazole moiety is a common pharmacophore in bioactive molecules, often contributing to metabolic stability and binding interactions . The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly employed in drug design to improve solubility and reduce lipophilicity compared to larger cyclic ethers .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C8H12N2OS/c1-6-10-7(5-12-6)2-9-8-3-11-4-8/h5,8-9H,2-4H2,1H3 |
InChI Key |
QMGYQJGFTJAHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 2-methylthiazole with an appropriate oxetane derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Amine Functional Group Reactivity
The secondary amine in this compound participates in characteristic nucleophilic and acid-base reactions:
-
Alkylation/Acylation : Under basic conditions (e.g., KCO), the amine can undergo alkylation with alkyl halides or acylation with acyl chlorides, forming tertiary amines or amides, respectively . For example, reaction with methyl iodide would yield N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine .
-
Hofmann Elimination : While typically applied to quaternary ammonium salts, the amine could theoretically form such intermediates under strong alkylating conditions, leading to β-elimination and alkene formation .
Oxetane Ring-Opening Reactions
The strained oxetane ring (four-membered cyclic ether) undergoes ring-opening under nucleophilic or acidic conditions:
The trans-configuration of substituents on the oxetane ring (observed in analogous systems ) may influence regioselectivity during ring-opening.
Thiazole Ring Reactivity
The 2-methyl-1,3-thiazole moiety exhibits electrophilic substitution and coordination chemistry:
-
Electrophilic Aromatic Substitution :
-
Metal Coordination : The sulfur and nitrogen atoms can coordinate to transition metals (e.g., Cu, Pd), enabling catalytic applications or complex formation .
Thermal Stability and Degradation
Oxetane-containing compounds show variable thermal stability depending on substituents. For example:
| Compound Type | Thermal Stability (T) | Conditions | Source |
|---|---|---|---|
| Oxetane-modified oligonucleotides | 49–58°C (RNA/DNA duplexes) | Aqueous buffer, pH 7.4 | |
| Free oxetane amines | Decomposes >150°C | Non-polar solvents |
The thiazole ring enhances thermal resilience, while the oxetane’s strain lowers decomposition thresholds .
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxetane ring’s strained structure can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine to structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Insights
Thiazole Core Modifications The target compound shares the 2-methylthiazole motif with MTEP and (2-methyl-1,3-thiazol-4-yl)methanol. However, MTEP’s ethynyl-piperidine substituent confers potent metabotropic glutamate receptor 5 (mGlu5) antagonism, linked to anxiolytic effects in rodents . In contrast, the oxetan-3-amine group in the target compound may enhance solubility but lacks direct evidence of receptor interaction. Compounds 7c–f () replace the oxetane with sulfanylpropanamide and 1,3,4-oxadiazole groups, resulting in higher molecular weights (375–389 g/mol) and melting points (134–178°C), likely due to increased hydrogen-bonding capacity .
Oxetane vs. Larger Heterocycles Compound 30 () incorporates an oxetan-3-ylamino group on an oxazole core, demonstrating the versatility of oxetanes in modulating receptor affinity. Its molecular weight (338.38 g/mol) is higher than the target compound’s, suggesting divergent pharmacokinetic profiles .
Pharmacological Implications While MTEP and MPEP () exhibit anxiolytic activity via mGlu5 antagonism, the target compound’s biological activity remains speculative.
Biological Activity
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is a synthetic organic compound featuring an oxetane ring and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring, which is known for its diverse biological activities, and an oxetane ring, which is less common but adds unique properties to the molecule.
Antimicrobial Properties
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The specific antimicrobial activity of this compound remains to be fully elucidated; however, its structural similarities to known active compounds suggest potential efficacy against microbial pathogens .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit enzymes involved in critical metabolic pathways.
- Cell Cycle Arrest : Some thiazole-based compounds induce apoptosis in cancer cells by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives can increase ROS levels in cells, leading to oxidative stress and eventual cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives and related compounds. Below are notable findings relevant to the compound :
These studies illustrate the potential for this compound to exhibit similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
